![molecular formula C44H78O2 B163170 Cholesterol margarate CAS No. 24365-37-5](/img/structure/B163170.png)
Cholesterol margarate
Overview
Description
Cholesterol margarate is not directly mentioned in the provided papers; however, it is a type of cholesteryl ester, similar to those discussed in the context of biochemical studies and synthesis. Cholesteryl esters are formed by the esterification of cholesterol with fatty acids and are important in various biological processes, including the storage of cholesterol in cells and the transport of cholesterol in the bloodstream. Cholesteryl esters like margarate are also used in research to understand lipid metabolism and the role of cholesterol in cell membranes .
Synthesis Analysis
The synthesis of cholesteryl esters, including cholesteryl margarate, involves the reaction of cholesterol with a fatty acid or its derivative, such as an acyl chloride. A paper describes a simple and efficient synthesis method for cholesteryl esters using labelled cholesterol and a large excess of fatty acyl chloride, which could be applied to the synthesis of cholesteryl margarate. The purity of the final product is ensured by chromatographic techniques, and the yields are reported to be high .
Molecular Structure Analysis
Cholesterol has a characteristic steroid skeleton that is crucial for its function in cell membranes and as a precursor for other biological molecules. The molecular structure of cholesterol includes a hydroxyl group that allows it to interact with other lipids and proteins within the membrane. The esterification of cholesterol to form cholesteryl esters like margarate involves the hydroxyl group and results in a more hydrophobic molecule that can be stored in lipid droplets within cells .
Chemical Reactions Analysis
Cholesterol can undergo various chemical reactions, including esterification, hydroxylation, and oxidation. The esterification of cholesterol with fatty acids, such as margaric acid to form cholesteryl margarate, is one such reaction. This reaction is typically catalyzed by enzymes in biological systems but can also be performed chemically. The resulting cholesteryl esters have different physical and chemical properties compared to free cholesterol, which affects their biological functions and interactions with other lipids .
Physical and Chemical Properties Analysis
Cholesteryl esters are generally more hydrophobic than free cholesterol due to the esterified fatty acid chain. This hydrophobicity influences their role in biological membranes and lipid particles. The physical properties of cholesteryl esters, such as melting point and solubility, depend on the specific fatty acid involved in the esterification. Cholesteryl margarate, with its long fatty acid chain, would likely have a higher melting point and lower solubility in aqueous solutions compared to cholesterol. The presence of cholesteryl esters in lipid monolayers and bilayers can affect the membrane's fluidity, thickness, and phase behavior .
Scientific Research Applications
Chromatographic Quantification in Biological Materials
Cholesterol margarate has been used as an internal standard in chromatographic methods for quantifying compounds like Carcinolipin (cholesterol 14-methylhexadecanoate) in biological materials such as blood serum and tissues. This method demonstrates good reproducibility and is effective for determining specific compounds in small sample sizes (Hradec, 1968).
Synthesis of Labeled Cholesterol Esters
Cholesterol margarate has been utilized in the synthesis of labeled cholesterol esters like [3H]cholesteryl 14-methylhexadecanoate. This synthesis is important for biochemical studies, offering a high purity final product suitable for research applications (Helmich & Hradec, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
Cholesterol margarate, like other phytosterols, has been identified to interact with various targets in the body. One of the primary targets of cholesterol margarate is the breast cancer protein . This interaction suggests that cholesterol margarate may have potential therapeutic effects against breast cancer .
Mode of Action
Cholesterol is known to play a crucial role in regulating membrane fluidity, cell differentiation, and proliferation . It is also a precursor for the synthesis of steroid hormones . Therefore, it is plausible that cholesterol margarate may interact with its targets to influence these processes.
Biochemical Pathways
Cholesterol margarate is likely to be involved in the same biochemical pathways as cholesterol. Cholesterol is synthesized from acetyl-CoA in a series of reactions involving enzymes in the cytoplasm, microsomes (ER), and peroxisomes . The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . Cholesterol margarate, being a derivative of cholesterol, may be involved in similar pathways.
Pharmacokinetics
In silico methods have been used to predict the adme (absorption, distribution, metabolism, and excretion) parameters of phytosterols, including cholesterol margarate . These studies suggest that cholesterol margarate is non-toxic, non-carcinogenic, and non-mutagenic .
Result of Action
Given its structural similarity to cholesterol, it is likely that cholesterol margarate may have similar effects on cell membrane fluidity and the synthesis of steroid hormones .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQNZVDOBYGOLY-BFGJSWSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555538 | |
Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol margarate | |
CAS RN |
24365-37-5 | |
Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there other studies investigating the biological activities of cholesterol margarate?
A2: The provided research papers primarily focus on other identified compounds like neophytadiene, luteolin, chrysoeriol, and kaempferol for their potential biological activities []. A broader literature search is needed to explore if there are dedicated studies on cholesterol margarate and its potential biological roles.
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